molecular formula C8H8N4O2 B8421032 5,7-Dimethyl-3-nitro pyrazolo[1,5-a]pyrimidine

5,7-Dimethyl-3-nitro pyrazolo[1,5-a]pyrimidine

Cat. No. B8421032
M. Wt: 192.17 g/mol
InChI Key: ZKMSVNSERUSKKM-UHFFFAOYSA-N
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Patent
US04093617

Procedure details

5,7-Dimethyl pyrazolo[1,5-a]pyrimidine [1.0g (6.8 mmoles)] was dissolved in H2SO4 (10 ml) keeping the temperature below 5°. Fuming HNO3 [4 ml; sp. gr. 1.5] was added dropwise to the cold H2SO4 solution, with good stirring. The temperature during this addition was maintained below 10°. After the addition was complete, the solution was stirred at room temperature for 45 minutes and then added to 100 g of ice. The precipitated product was separated by filtration, washed well with H2O, and dried. Recrystallization from CH3OH afforded 0.75 g (57%) of analytically pure product; mp 156°-7°.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:4]2[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)C)N=CC2
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5°
ADDITION
Type
ADDITION
Details
The temperature during this addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10°
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The precipitated product was separated by filtration
WASH
Type
WASH
Details
washed well with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH3OH
CUSTOM
Type
CUSTOM
Details
afforded 0.75 g (57%) of analytically pure product

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC1=NC=2N(C(=C1)C)N=CC2[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.